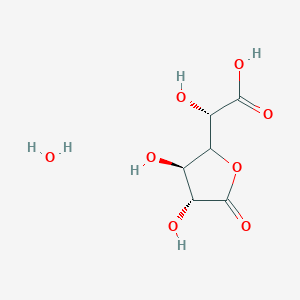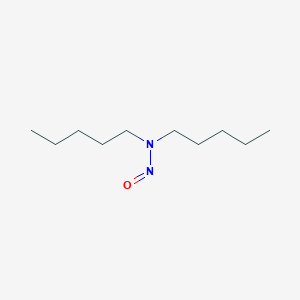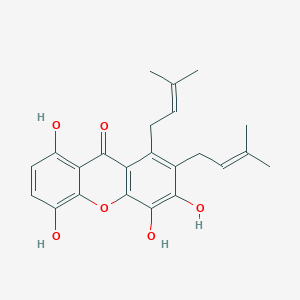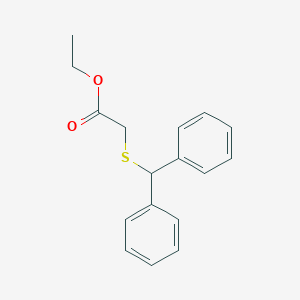
D-Ácido sacárico 1,4-lactona monohidratado
Descripción general
Descripción
D-Saccharic Acid 1,4-lactone (hydrate) is a potent inhibitor of the enzyme β-glucuronidase. It is widely used in scientific research due to its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates .
Aplicaciones Científicas De Investigación
D-Saccharic Acid 1,4-lactone (hydrate) has a wide range of applications in scientific research:
Mecanismo De Acción
D-Saccharic Acid 1,4-lactone (hydrate) exerts its effects primarily through the inhibition of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are involved in the detoxification of various substances in the body. By inhibiting β-glucuronidase, D-Saccharic Acid 1,4-lactone (hydrate) prevents the breakdown of glucuronides, thereby enhancing the detoxification process . Additionally, it may inhibit the deglycosylation of excitatory amino acid transporters and peptide transporters .
Análisis Bioquímico
Biochemical Properties
D-Saccharic acid 1,4-lactone monohydrate has the ability to inhibit the activity of β-glucuronidase enzyme . This interaction with β-glucuronidase enzyme plays a significant role in its biochemical reactions. It potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .
Cellular Effects
The effects of D-Saccharic acid 1,4-lactone monohydrate on various types of cells and cellular processes are significant. It influences cell function by inhibiting β-glucuronidase enzyme, which plays a crucial role in cellular metabolism .
Molecular Mechanism
At the molecular level, D-Saccharic acid 1,4-lactone monohydrate exerts its effects through binding interactions with biomolecules, specifically the β-glucuronidase enzyme . By inhibiting this enzyme, it can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that it has a significant inhibitory effect on the β-glucuronidase enzyme .
Metabolic Pathways
D-Saccharic acid 1,4-lactone monohydrate is involved in the metabolic pathway of the β-glucuronidase enzyme . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Saccharic Acid 1,4-lactone (hydrate) is typically synthesized through the oxidation of D-glucose or D-glucuronic acid. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The reaction is followed by lactonization to form the lactone ring structure.
Industrial Production Methods
Industrial production of D-Saccharic Acid 1,4-lactone (hydrate) often involves microbial fermentation. Specific microorganisms, such as certain strains of fungi or yeast, are used to ferment glucose, producing glucaric acid. This is then treated with a base to form the lactone, which is subsequently crystallized from the solution .
Análisis De Reacciones Químicas
Types of Reactions
D-Saccharic Acid 1,4-lactone (hydrate) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include different glucaric acid derivatives, diols, and substituted lactones .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucaro-1,4-lactone: Another name for D-Saccharic Acid 1,4-lactone (hydrate).
D-Saccharolactone: A similar compound with comparable inhibitory properties.
Uniqueness
D-Saccharic Acid 1,4-lactone (hydrate) is unique due to its potent inhibition of β-glucuronidase and its broad range of biological activities. Its ability to act as a standard agent in the development of novel inhibitors sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-QGBSHYGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)




![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)


![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

